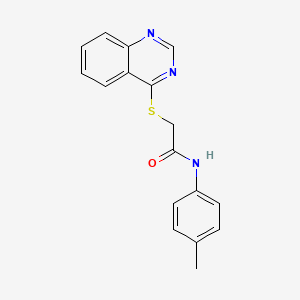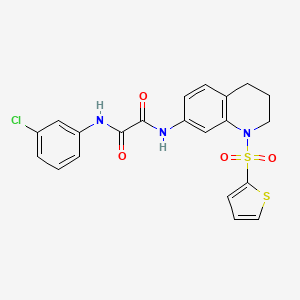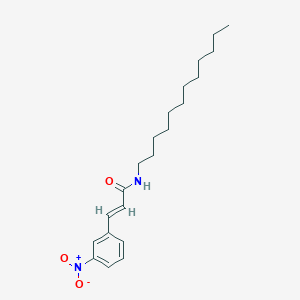
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide” is a versatile compound that has gained interest in the scientific community due to its unique physical and chemical properties. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15N3OS. It is a derivative of quinazoline, which is a privileged class of nitrogen-containing heterocyclic scaffolds .Wissenschaftliche Forschungsanwendungen
Antitumor Potential
A novel series of compounds, including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide, were designed, synthesized, and evaluated for their antitumor activity. Remarkably, one compound demonstrated broad-spectrum antitumor activity, surpassing the known drug 5-FU in effectiveness against various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggested a similar binding mode to erlotinib, indicating a potential mechanism of action through the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).
Acute Myeloid Leukemia (AML) Target
2-(Quinazolin-4-ylthio)thiazole derivatives, particularly optimized for anti-AML activity, led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. In vivo studies of one such compound showed complete tumor regression without evident toxicity in an MV4-11 xenograft mouse model, highlighting its potential as a therapeutic agent against AML (Wei‐Wei Li et al., 2012).
Synthesis and Evaluation of Analogues
Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, with one being particularly potent against CNS, renal, and breast cancer cell lines. This study also involved molecular docking to predict the interaction with ATP binding sites of key enzymes, suggesting mechanisms of action that could be explored for targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Zukünftige Richtungen
Quinazoline derivatives, such as “2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide”, continue to be a significant target in medicinal chemistry due to their diverse physiological significance and pharmacological applications . Future research may focus on further exploring the biological activities of these compounds and developing novel antibiotics to treat resistant bacterial strains .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXLMZDDYPFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)
![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)


![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
